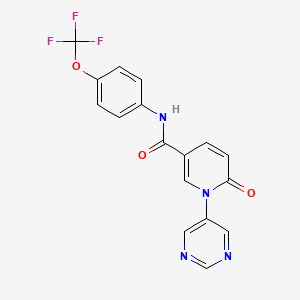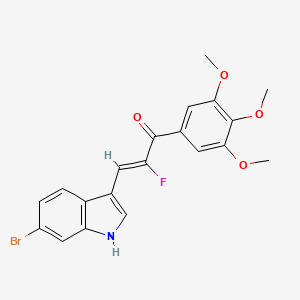
Tubulin inhibitor 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin inhibitor 22 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 22 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in these synthetic routes include 4-acetamidophenacyl bromide, thiourea, and various aldehydes . The reaction conditions often involve refluxing in ethanol and using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
Tubulin inhibitor 22 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
科学研究应用
Tubulin inhibitor 22 has a wide range of scientific research applications, including:
作用机制
Tubulin inhibitor 22 exerts its effects by binding to the colchicine binding site on tubulin, thereby preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The molecular targets involved include the α and β subunits of tubulin, and the pathways affected include those related to cell division and apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to tubulin inhibitor 22 include:
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Taxanes (e.g., paclitaxel): Promote tubulin stabilization but bind to a different site on microtubules.
Vinca alkaloids (e.g., vinblastine): Promote microtubule depolymerization by binding to tubulin.
Uniqueness
This compound is unique in its specific binding to the colchicine site on tubulin, which allows it to effectively disrupt microtubule dynamics and induce apoptosis in cancer cells . Its distinct chemical structure and binding properties make it a valuable tool in cancer research and therapy .
属性
分子式 |
C20H17BrFNO4 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
(Z)-3-(6-bromo-1H-indol-3-yl)-2-fluoro-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17BrFNO4/c1-25-17-7-11(8-18(26-2)20(17)27-3)19(24)15(22)6-12-10-23-16-9-13(21)4-5-14(12)16/h4-10,23H,1-3H3/b15-6- |
InChI 键 |
MGNDDHVWHPNTDF-UUASQNMZSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CNC3=C2C=CC(=C3)Br)/F |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CNC3=C2C=CC(=C3)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



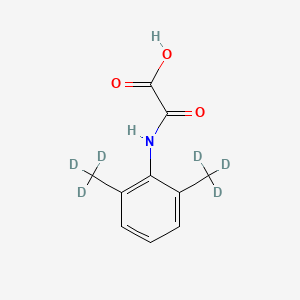
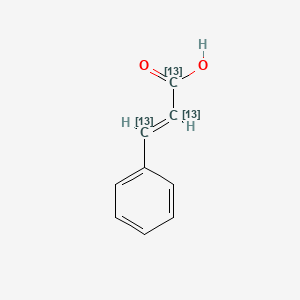

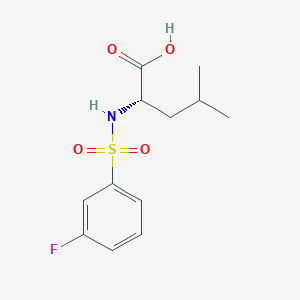
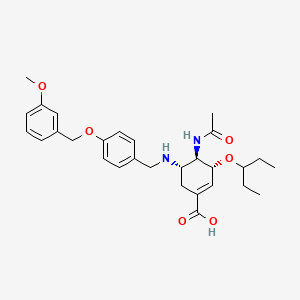
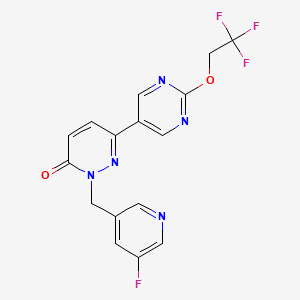
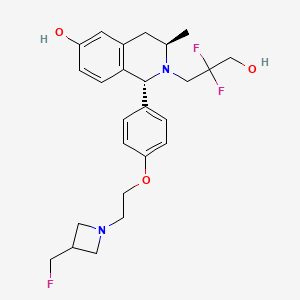
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
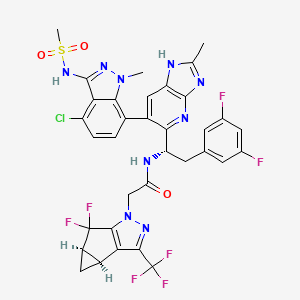
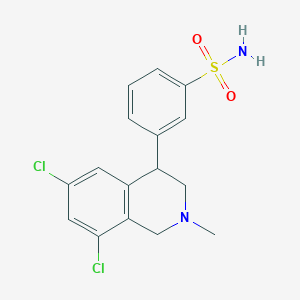
![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
